molecular formula C18H19F3N2OS B2687664 N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 954620-05-4

N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2687664
CAS No.: 954620-05-4
M. Wt: 368.42
InChI Key: WNWIUOAXCMPMNI-UHFFFAOYSA-N
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Description

N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a trifluoromethyl group attached to a benzamide structure

Scientific Research Applications

N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

  • Medicinal Chemistry

    • The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
  • Organic Synthesis

    • It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
  • Material Science

    • The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors or conductive polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the pyrrolidine and thiophene derivatives, followed by their coupling with a benzamide derivative.

  • Step 1: Synthesis of Pyrrolidine Derivative

    • React pyrrolidine with an appropriate alkylating agent under basic conditions to form the N-alkylated pyrrolidine.
    • Example: Pyrrolidine + Alkyl Halide → N-Alkyl Pyrrolidine
  • Step 2: Synthesis of Thiophene Derivative

    • Thiophene can be functionalized through various methods, such as halogenation or lithiation, followed by coupling with an appropriate electrophile.
    • Example: Thiophene + Electrophile → Functionalized Thiophene
  • Step 3: Coupling Reaction

    • The pyrrolidine and thiophene derivatives are then coupled with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
    • Example: N-Alkyl Pyrrolidine + Functionalized Thiophene + Benzamide → this compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
  • Substitution

    • The compound can undergo substitution reactions, where functional groups on the pyrrolidine or thiophene rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)

Major Products Formed

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted derivatives with various functional groups

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and thiophene rings can interact with biological receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrrolidin-1-yl)benzamide
  • 2-(thiophen-3-yl)ethylbenzamide
  • 2-(trifluoromethyl)benzamide

Uniqueness

N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its pharmacokinetic profile, while the thiophene ring contributes to its electronic properties. The trifluoromethyl group further improves its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2OS/c19-18(20,21)15-6-2-1-5-14(15)17(24)22-11-16(13-7-10-25-12-13)23-8-3-4-9-23/h1-2,5-7,10,12,16H,3-4,8-9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWIUOAXCMPMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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